pGlu-Pro-Val-paranitroanilide
CAS No.:
Cat. No.: VC16259490
Molecular Formula: C21H27N5O6
Molecular Weight: 445.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H27N5O6 |
|---|---|
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | N-[3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C21H27N5O6/c1-12(2)18(20(29)22-13-5-7-14(8-6-13)26(31)32)24-19(28)16-4-3-11-25(16)21(30)15-9-10-17(27)23-15/h5-8,12,15-16,18H,3-4,9-11H2,1-2H3,(H,22,29)(H,23,27)(H,24,28) |
| Standard InChI Key | HDYIMWXQGNDTQL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 |
Introduction
Applications in Enzymatic Assays
Neutrophil Elastase (HNE) Studies
pGlu-Pro-Val-paranitroanilide is a substrate for human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases. In kinetic assays, HNE cleaves the peptide bond between valine and pNA, releasing the chromophore. The reaction follows Michaelis-Menten kinetics, with reported and values of 0.52 ± 0.05 mM and 6 ± 1 s, respectively . These parameters are critical for evaluating inhibitor efficacy, as demonstrated in studies with polyanionic chelators like FURA-2 and QUIN-2 (Table 1).
Table 1: Inhibition of HNE by Polyanionic Chelators Using pGlu-Pro-Val-paranitroanilide
| Chelator | % Activity Remaining | Inhibition Type |
|---|---|---|
| FURA-2 | 16 ± 1 | Partial noncompetitive |
| QUIN-2 | 40 ± 2 | Partial competitive/noncompetitive |
| EDTA | 57 ± 1 | Weak mixed inhibition |
Data adapted from Tyagi and Simon (1991) .
Kinetic and Mechanistic Insights
The interaction between pGlu-Pro-Val-paranitroanilide and HNE has been studied using fluorescence spectroscopy and Lineweaver-Burk analysis. FURA-2, a hydrophobic polyanionic chelator, demonstrates potent inhibition () by binding near the enzyme’s active site, as evidenced by hyperbolic mixed inhibition patterns . Structural modeling suggests that the chelator’s carboxyl groups interact with cationic residues in the P and P subsites of HNE, thereby obstructing substrate access .
Comparative Analysis with Related Substrates
pGlu-Pro-Val-paranitroanilide is part of a broader family of nitroanilide substrates. For example, MeOSuc-Ala-Ala-Pro-Val-pNA () is more efficiently cleaved by HNE due to its methoxysuccinyl group enhancing hydrophobic interactions . Conversely, pGlu-Pro-Arg-pNA (S-2366) is tailored for thrombin assays, highlighting the role of residue-specific modifications in substrate design .
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